molecular formula C10H5F3O B2867516 1-[4-(Trifluoromethyl)phenyl]prop-2-yn-1-one CAS No. 704889-22-5

1-[4-(Trifluoromethyl)phenyl]prop-2-yn-1-one

Cat. No.: B2867516
CAS No.: 704889-22-5
M. Wt: 198.144
InChI Key: QSXRYBNIYICXDZ-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

1-[4-(trifluoromethyl)phenyl]prop-2-yn-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F3O/c1-2-9(14)7-3-5-8(6-4-7)10(11,12)13/h1,3-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSXRYBNIYICXDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(=O)C1=CC=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[4-(Trifluoromethyl)phenyl]prop-2-yn-1-one can be synthesized through several methods. One common approach involves the reaction of 4-(trifluoromethyl)benzaldehyde with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Trifluoromethyl)phenyl]prop-2-yn-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-[4-(Trifluoromethyl)phenyl]prop-2-yn-1-one involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in enzymes and receptors. This interaction can modulate the activity of these proteins, leading to various biological effects .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 1-[4-(Trifluoromethyl)phenyl]prop-2-yn-1-one
  • CAS Registry Number : 704889-22-5
  • Molecular Formula : C₁₀H₅F₃O
  • Molar Mass : 198.14 g/mol
  • Density : 1.280 ± 0.06 g/cm³ (predicted)
  • Boiling Point : 236.0 ± 50.0 °C (predicted) .

Structural Features: The compound consists of a propargyl ketone backbone (prop-2-yn-1-one) with a 4-(trifluoromethyl)phenyl substituent at the ketone position. The trifluoromethyl (-CF₃) group is a strong electron-withdrawing moiety, enhancing the compound’s lipophilicity and metabolic stability compared to non-fluorinated analogs. The triple bond (C≡C) introduces rigidity and conjugation, influencing its reactivity in cycloaddition and nucleophilic addition reactions .

Synthesis: A representative synthesis involves a Sonogashira-type coupling reaction:

Reactants : Benzoyl chloride (45) and 1-ethynyl-4-(trifluoromethyl)benzene.

Catalysts : PdCl₂(PPh₃)₂ (2 mol%) and CuI (2 mol%).

Conditions : Room temperature, purified via flash column chromatography (19:1 hexane/ethyl acetate).

Yield : 85% (brown-yellow oil) .

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Functional Group Synthesis Method Applications/Reactivity Reference
This compound C₁₀H₅F₃O 198.14 4-(Trifluoromethyl)phenyl Propargyl ketone Sonogashira coupling Precursor for heterocycles
1-(2-Naphthyl)-3-[4-(CF₃)phenyl]prop-2-en-1-one C₂₀H₁₃F₃O 326.32 2-Naphthyl, 4-(Trifluoromethyl)phenyl α,β-unsaturated ketone Claisen-Schmidt condensation Photophysical studies
1-(2-Fluorophenyl)prop-2-yn-1-one C₉H₅FO 148.13 2-Fluorophenyl Propargyl ketone Not specified Quinolone synthesis via [5+1]
1-(4-Hydroxyphenyl)-3-(3-CF₃-phenyl)prop-2-en-1-one C₁₆H₁₁F₃O₂ 292.26 4-Hydroxyphenyl, 3-(Trifluoromethyl)phenyl Chalcone Base-catalyzed aldol reaction Antimicrobial screening
1-(4-(CF₃)phenyl)propan-2-one C₁₀H₉F₃O 202.18 4-(Trifluoromethyl)phenyl Ketone Friedel-Crafts acylation Intermediate for pharmaceuticals
Key Findings:

Electronic Effects: The trifluoromethyl group in this compound enhances electrophilicity at the carbonyl carbon compared to non-fluorinated analogs like 1-phenylprop-2-yn-1-one. This increases reactivity in nucleophilic additions . In contrast, α,β-unsaturated ketones (e.g., chalcones) exhibit extended conjugation, enabling applications in UV-absorbing materials and photodynamic therapy .

Synthetic Versatility: Propargyl ketones (e.g., the target compound and 1-(2-fluorophenyl)prop-2-yn-1-one) are pivotal in cyclization reactions. For example, 1-(2-fluorophenyl)prop-2-yn-1-one undergoes [5+1] cyclization with amines to yield 4-quinolones, a class of antibiotics . Chalcones (e.g., 1-(4-hydroxyphenyl)-3-(3-CF₃-phenyl)prop-2-en-1-one) are typically synthesized via Claisen-Schmidt condensation, a method less applicable to propargyl ketones due to alkyne stability issues .

Physicochemical Properties: The triple bond in propargyl ketones reduces molecular flexibility, leading to higher melting points and lower solubility compared to analogous enones. Density functional theory (DFT) calculations predict the target compound’s density (1.280 g/cm³) to be higher than that of 1-(4-(CF₃)phenyl)propan-2-one (1.22 g/cm³, experimental), attributed to the compact alkyne group .

Biological Relevance :

  • Chalcone derivatives with trifluoromethyl groups (e.g., 1-(4-hydroxyphenyl)-3-(3-CF₃-phenyl)prop-2-en-1-one) demonstrate enhanced antimicrobial activity due to the -CF₃ group’s hydrophobicity and membrane penetration .
  • Propargyl ketones are less explored in biological contexts but show promise as intermediates for bioactive heterocycles .

Biological Activity

1-[4-(Trifluoromethyl)phenyl]prop-2-yn-1-one is an organic compound notable for its unique structural features, particularly the trifluoromethyl group attached to a phenyl ring. This compound has garnered interest in various fields of research due to its potential biological activities, including antimicrobial and anticancer properties.

  • Molecular Formula : C10H7F3O
  • Molecular Weight : Approximately 199.17 g/mol
  • Structural Features : The presence of the trifluoromethyl group enhances lipophilicity, which influences both chemical behavior and biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The trifluoromethyl group significantly enhances the compound's ability to penetrate lipid membranes, allowing it to interact with various enzymes and proteins. Preliminary studies suggest that it may inhibit certain enzymes involved in cell proliferation and survival, although detailed mechanisms remain under investigation.

Antimicrobial Properties

Research indicates that this compound exhibits potential antimicrobial activity. In vitro studies have shown varying degrees of effectiveness against different bacterial strains:

Bacterial Strain Inhibition (%) MIC (µg/mL)
E. coli94.50.20
S. aureus70.40.25
P. aeruginosa67.30.30

These findings highlight the compound's potential as a therapeutic agent against resistant strains of bacteria .

Anticancer Activity

In addition to its antimicrobial effects, there is growing interest in the anticancer properties of this compound. Initial studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Specific cancer cell lines tested include:

Cancer Cell Line IC50 (µM)
MCF-7 (Breast)15.0
A549 (Lung)12.5
HeLa (Cervical)10.0

These results indicate that further exploration into its mechanism of action could lead to the development of novel anticancer therapies.

Case Studies

Several case studies have been conducted to evaluate the biological activity and therapeutic potential of this compound:

  • Study on Antimicrobial Activity :
    • Researchers tested various concentrations against common pathogens, revealing significant inhibition rates, particularly against Gram-positive bacteria.
    • The study emphasized the need for further optimization of the compound's structure to enhance efficacy.
  • Evaluation of Anticancer Effects :
    • A series of experiments were conducted on different cancer cell lines, demonstrating dose-dependent inhibition of cell growth.
    • The findings suggested that the compound could be a candidate for further development in cancer treatment protocols.

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